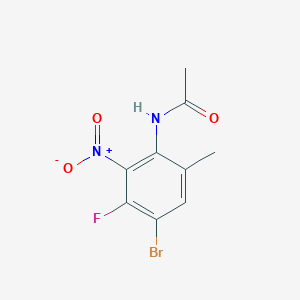

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline

Übersicht

Beschreibung

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is an organic compound with the molecular formula C9H8BrFN2O3 It is a derivative of aniline, featuring bromine, fluorine, methyl, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline typically involves multiple steps. One common method includes:

Nitration: Introduction of the nitro group to the aromatic ring.

Bromination: Addition of bromine to the aromatic ring.

Fluorination: Introduction of fluorine to the aromatic ring.

Acetylation: Addition of the acetyl group to the amine.

Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Halogen exchange using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Formation of 4-bromo-3-fluoro-6-methyl-2-nitrobenzoic acid.

Reduction: Formation of 4-bromo-3-fluoro-6-methyl-2-nitroaniline.

Substitution: Formation of 4-chloro-3-fluoro-6-methyl-2-nitroaniline.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is utilized as an intermediate in organic synthesis. Its unique combination of functional groups allows for diverse chemical transformations, making it valuable in creating more complex organic structures.

Biology

In biological research, this compound has potential applications in studying the effects of halogenated anilines on biological systems. Its interactions with various enzymes and proteins can provide insights into biochemical pathways and cellular processes.

Medicine

There is ongoing investigation into the pharmacological properties of this compound, particularly its antimicrobial and anticancer activities. Preliminary studies suggest that it may influence cell signaling pathways and gene expression, which are critical in disease mechanisms.

Industrial Applications

In industrial settings, this compound is employed in the development of dyes, pigments, and specialty chemicals due to its unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for producing a wide range of products.

Case Studies and Research Insights

- Antimicrobial Activity Study : A study investigated the antimicrobial properties of halogenated anilines, including this compound. Results indicated significant activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

- Cell Signaling Pathways : Research focused on how this compound affects cellular signaling pathways revealed that it modulates key signaling molecules involved in cancer progression. This insight opens avenues for further exploration in cancer therapeutics.

- Synthesis Optimization : Industrial research aimed at optimizing synthesis methods for this compound demonstrated improved yields through modified reaction conditions, highlighting its feasibility for large-scale production.

Wirkmechanismus

The mechanism of action of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogens and nitro groups can influence its reactivity and binding affinity to molecular targets, potentially disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-nitroaniline: Similar structure but lacks the acetyl and fluorine groups.

2-Bromo-4-methylaniline: Similar structure but lacks the nitro and fluorine groups.

4-Amino-3-bromo-1-nitrobenzene: Similar structure but lacks the acetyl and fluorine groups.

Uniqueness

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl) groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biologische Aktivität

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is an organic compound with the molecular formula C₉H₈BrFN₂O₃. It is a derivative of aniline, characterized by the presence of various functional groups including bromine, fluorine, methyl, and nitro. This compound has garnered attention for its potential biological activities, including effects on cellular processes and interactions with key biomolecules.

The precise mode of action of this compound is not fully understood. However, it is known to interact with enzymes involved in acetylation and nitro reduction processes. The compound's substituents enhance its reactivity and binding affinity to specific proteins and enzymes, influencing various cellular functions such as:

- Cell Signaling : The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses.

- Gene Expression : It interacts with transcription factors and other regulatory proteins, affecting gene expression levels.

- Cellular Metabolism : Influences metabolic pathways through enzyme interactions, potentially acting as an inhibitor or activator depending on the context.

The biochemical properties of this compound are significant in understanding its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 292.07 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| pKa | Not explicitly defined; likely acidic due to the nitro group |

| Stability | Stable under specific conditions; activity may decrease over time |

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Dose-Dependent Effects : In animal models, lower doses may exhibit beneficial effects on cellular function, while higher doses can lead to toxicity and disruptions in metabolism.

- Metabolic Pathways : The compound is involved in metabolic pathways such as acetylation and nitro reduction, interacting with enzymes like acetyltransferases and nitroreductases.

- Transport Mechanisms : Its transport within cells is mediated by specific transporters, allowing for accumulation in particular cellular compartments.

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Biology : Investigated for its effects on biological systems, particularly regarding halogenated anilines.

- Medicine : Explored for potential pharmacological properties, including antimicrobial and anticancer activities.

Case Studies and Experimental Findings

Recent studies have highlighted the biological activity of similar compounds within the same chemical class:

- Anticancer Activity : Compounds structurally related to this compound have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives containing similar functional groups demonstrated significant activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .

- Antimicrobial Properties : Other studies have reported that related compounds exhibit potent antitubercular activities against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound A (related structure) | 4 | M. tuberculosis H37Rv |

| Compound B | 32 | Rifampicin-resistant M. tuberculosis |

| Compound C | 64 | Isoniazid-resistant M. tuberculosis |

Eigenschaften

IUPAC Name |

N-(4-bromo-3-fluoro-6-methyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2O3/c1-4-3-6(10)7(11)9(13(15)16)8(4)12-5(2)14/h3H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANJTJSLQNXMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC(=O)C)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.